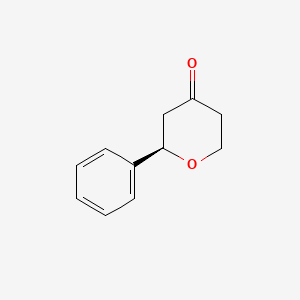
(R)-2-Phenyldihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Phenyldihydro-2H-pyran-4(3H)-one is a chiral organic compound that belongs to the class of dihydropyranones This compound is characterized by a phenyl group attached to a dihydropyranone ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyldihydro-2H-pyran-4(3H)-one typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric hydrogenation of 2-phenyl-2H-pyran-4(3H)-one using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas as the reducing agent, and results in high enantioselectivity.
Another synthetic route involves the use of chiral auxiliaries in the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction conditions include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of ®-2-Phenyldihydro-2H-pyran-4(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Phenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding lactone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or hydride donors like sodium borohydride, leading to the formation of dihydropyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Phenyldihydro-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Phenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Phenyldihydro-2H-pyran-4(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Phenyl-2H-pyran-4(3H)-one: The non-chiral analog with distinct reactivity and applications.
2-Phenyltetrahydrofuran: A structurally related compound with different ring saturation and chemical behavior.
Uniqueness
®-2-Phenyldihydro-2H-pyran-4(3H)-one is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in asymmetric synthesis and chiral recognition processes
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2R)-2-phenyloxan-4-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m1/s1 |
Clave InChI |
WDYWHODSDKVYAL-LLVKDONJSA-N |
SMILES isomérico |
C1CO[C@H](CC1=O)C2=CC=CC=C2 |
SMILES canónico |
C1COC(CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


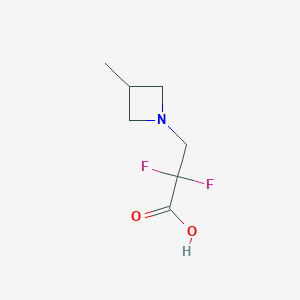
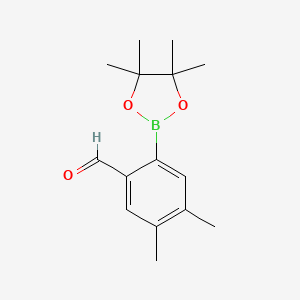
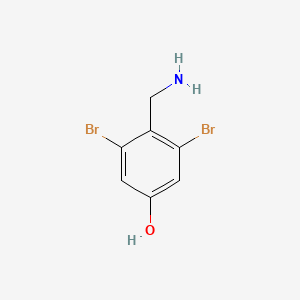
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)

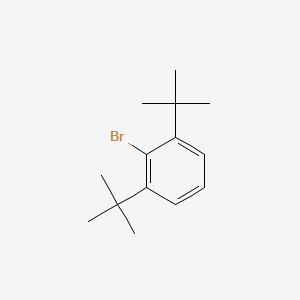

![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
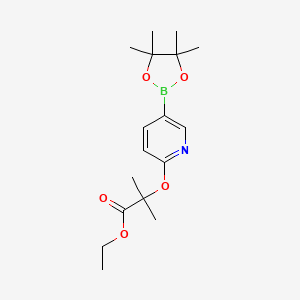

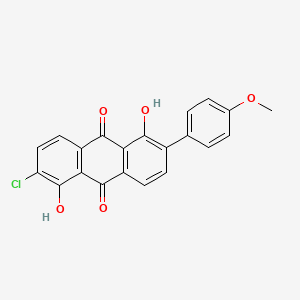
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
